molecular formula C20H17ClN2O2 B14888486 1-[3-(2-Chloro-phenyl)-4,5-dihydro-isoxazol-5-ylmethyl]-4-methyl-1H-quinolin-2-one

1-[3-(2-Chloro-phenyl)-4,5-dihydro-isoxazol-5-ylmethyl]-4-methyl-1H-quinolin-2-one

Cat. No.: B14888486
M. Wt: 352.8 g/mol
InChI Key: VOOJGCYWLXADSN-UHFFFAOYSA-N
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Description

1-((3-(2-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)-4-methylquinolin-2(1H)-one is a complex organic compound that features a quinoline core structure substituted with a chlorophenyl group and an isoxazole ring

Preparation Methods

The synthesis of 1-((3-(2-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)-4-methylquinolin-2(1H)-one typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Coupling Reactions: The final step involves coupling the isoxazole ring with the quinoline core. This can be achieved through a variety of methods, including palladium-catalyzed cross-coupling reactions.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

1-((3-(2-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)-4-methylquinolin-2(1H)-one can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the quinoline ring or the isoxazole ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

1-((3-(2-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)-4-methylquinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets in novel ways.

    Biological Research: It can be used as a probe to study the function of specific enzymes or receptors in biological systems.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((3-(2-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-((3-(2-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)-4-methylquinolin-2(1H)-one can be compared with other similar compounds such as:

Properties

Molecular Formula

C20H17ClN2O2

Molecular Weight

352.8 g/mol

IUPAC Name

1-[[3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-4-methylquinolin-2-one

InChI

InChI=1S/C20H17ClN2O2/c1-13-10-20(24)23(19-9-5-3-6-15(13)19)12-14-11-18(22-25-14)16-7-2-4-8-17(16)21/h2-10,14H,11-12H2,1H3

InChI Key

VOOJGCYWLXADSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=CC=CC=C12)CC3CC(=NO3)C4=CC=CC=C4Cl

Origin of Product

United States

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